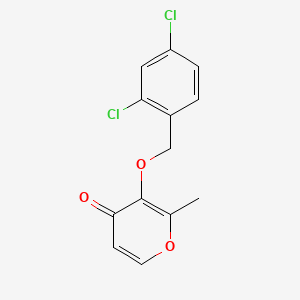
3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(2,4-Dichlorobenzyl)oxy]benzoic acid” is a chemical with a molecular weight of 297.14 . Another similar compound, “3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride”, has a molecular weight of 282.6 .
Molecular Structure Analysis
The InChI code for “3-[(2,4-Dichlorobenzyl)oxy]benzoic acid” is 1S/C14H10Cl2O3/c15-11-5-4-10 (13 (16)7-11)8-19-12-3-1-2-9 (6-12)14 (17)18/h1-7H,8H2, (H,17,18) . For “3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride”, the InChI code is 1S/C11H13Cl2NO.ClH/c12-9-2-1-8 (11 (13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride” include a molecular weight of 282.6, storage at room temperature, and it appears as a solid .
Scientific Research Applications
Oxygen-Containing Heterocycles in Pharmaceuticals
Oxygen-containing heterocycles, such as pyrans, are prevalent in natural products and pharmaceutical drugs. Highly functionalized 4- and 6-aryl/heteroaryl dihydropyran derivatives have been synthesized through stereoselective, ligand-controlled regiodivergent Suzuki-Miyaura cross-coupling, demonstrating the utility of these compounds in drug synthesis and natural product synthesis, including diospongin B (Rybak & Hall, 2015).
Anticancer and Antimicrobial Properties
3-Benzylchroman-4-ones, belonging to the class of polyphenolic flavonoids, exhibit anti-inflammatory, antibacterial, antihistaminic, antimutagenic, antiviral, and angioprotective properties. The study of 3-benzylchroman-4-one molecules has shown effectiveness against specific cancer cell lines, illustrating the potential for therapeutic applications (Salam et al., 2021).
Structural Analysis and Conformation
Crystallographic studies provide insights into the molecular structure, conformation, and intermolecular interactions of pyran derivatives. For instance, X-ray crystallography revealed the conformational characteristics of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate, aiding in the understanding of its chemical behavior (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).
Photovoltaic Applications
Derivatives of 4H-pyran have been explored for their photovoltaic properties, specifically in the fabrication of organic–inorganic photodiodes. The study of 4H-pyrano[3,2-c]quinoline derivatives demonstrated their potential in enhancing photodiode parameters, indicating the relevance of these compounds in developing photovoltaic technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety And Hazards
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-2-methylpyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O3/c1-8-13(12(16)4-5-17-8)18-7-9-2-3-10(14)6-11(9)15/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKDZFOQBNMDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

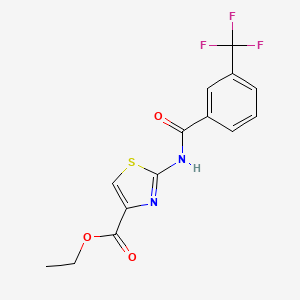
![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759783.png)
![Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2759787.png)
![5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2759789.png)
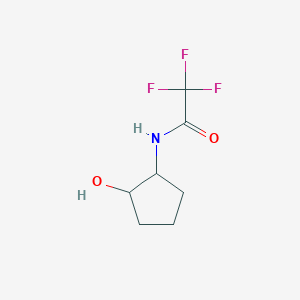
![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B2759791.png)
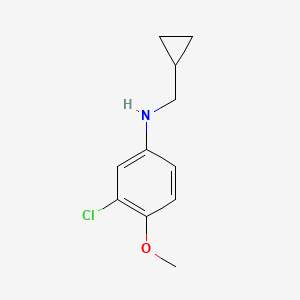
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2759793.png)
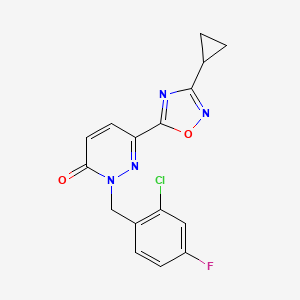
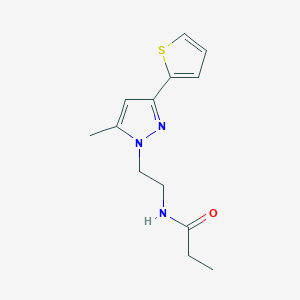
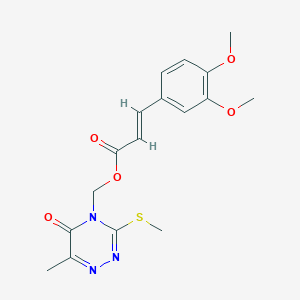
![5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2759799.png)
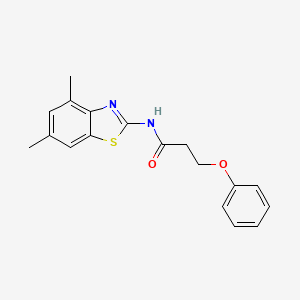
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)